molecular formula C18H27N3O4 B6194177 tert-butyl 6-{[(benzyloxy)carbonyl]amino}-1,4-diazepane-1-carboxylate CAS No. 2680531-42-2

tert-butyl 6-{[(benzyloxy)carbonyl]amino}-1,4-diazepane-1-carboxylate

Cat. No.: B6194177
CAS No.: 2680531-42-2
M. Wt: 349.4
InChI Key:
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Description

“tert-butyl 6-{[(benzyloxy)carbonyl]amino}-1,4-diazepane-1-carboxylate” is a chemical compound with the molecular formula C18H27NO4 . It is also known as "6-[[(Benzyloxy)carbonyl]amino]hexanoic acid tert-butyl ester" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C18H27NO4/c1-18(2,3)23-16(20)12-8-5-9-13-19-17(21)22-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,12-14H2,1-3H3,(H,19,21) .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . The molecular weight of the compound is 350.46 .

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statement is P261 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 6-{[(benzyloxy)carbonyl]amino}-1,4-diazepane-1-carboxylate involves the protection of the amine group, followed by the formation of the diazepane ring and the introduction of the benzyloxycarbonyl group. The tert-butyl ester group is then added to the carboxylic acid group.", "Starting Materials": [ "4-chlorobutyronitrile", "benzyl alcohol", "diethylene glycol", "sodium hydride", "tert-butyl bromoacetate", "sodium azide", "acetic acid", "sodium hydroxide", "ethyl chloroformate", "triethylamine", "1,4-diaminobutane", "trifluoroacetic acid", "tert-butanol" ], "Reaction": [ "4-chlorobutyronitrile is reacted with benzyl alcohol and diethylene glycol in the presence of sodium hydride to form the protected amine intermediate.", "The protected amine intermediate is then reacted with sodium azide and acetic acid to form the diazepane ring.", "The benzyloxycarbonyl group is introduced by reacting the diazepane intermediate with ethyl chloroformate and triethylamine.", "The tert-butyl ester group is added to the carboxylic acid group by reacting the benzyloxycarbonyl intermediate with tert-butyl bromoacetate and sodium hydroxide.", "The final compound is obtained by treating the tert-butyl ester intermediate with trifluoroacetic acid and tert-butanol to remove the protecting groups." ] }

CAS No.

2680531-42-2

Molecular Formula

C18H27N3O4

Molecular Weight

349.4

Purity

95

Origin of Product

United States

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